4-Nitrophenyl beta-L-arabinopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

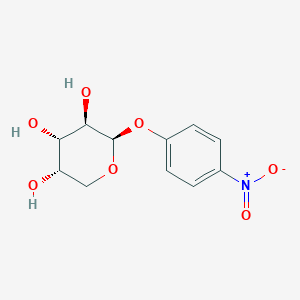

(2R,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UKKRHICBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Nitrophenyl beta-L-arabinopyranoside chemical properties

An In-depth Technical Guide to 4-Nitrophenyl beta-L-arabinopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of this compound (pNPAβL). As a crucial tool in glycobiology and enzymology, a thorough understanding of this chromogenic substrate is essential for the accurate characterization of specific glycoside hydrolases. This document moves beyond a simple datasheet to offer insights into its use, ensuring scientific rigor and experimental success.

Introduction to a Key Enzymatic Tool

This compound, often abbreviated as pNPAβL, is a synthetic glycoside used extensively in biochemical assays. Its core value lies in its function as a chromogenic substrate, a compound that is colorless until acted upon by a specific enzyme, which releases a colored product. In this case, pNPAβL is designed to be a specific substrate for enzymes capable of cleaving a terminal, non-reducing β-L-arabinopyranosyl residue. Upon enzymatic hydrolysis, it releases 4-nitrophenol (p-nitrophenol), a phenolate ion that exhibits a distinct yellow color under alkaline conditions, allowing for direct spectrophotometric quantification of enzyme activity.

The specificity of this substrate is critical. While various isomers exist, such as the alpha-L-arabinofuranoside or alpha-L-arabinopyranoside forms, the beta-L-arabinopyranoside configuration is tailored for the detection of enzymes like β-L-arabinopyranosidases. These enzymes are involved in the breakdown of complex carbohydrates containing L-arabinose, a key component of hemicelluloses like arabinans and arabinoxylans in plant cell walls.[1] Therefore, pNPAβL is an indispensable reagent for researchers studying biomass degradation, microbial enzymology, and the development of novel biocatalysts.

Physicochemical Properties

The utility of pNPAβL in the laboratory is dictated by its distinct chemical and physical characteristics. These properties influence its storage, handling, solubility, and stability, all of which are critical for reproducible experimental outcomes.

Chemical Structure

The molecule consists of an L-arabinopyranose sugar ring linked via a β-glycosidic bond to a 4-nitrophenyl group. This aglycone (the non-sugar portion) is the key to its chromogenic nature.

Caption: Chemical structure of this compound.

Core Data Summary

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 72732-54-8 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₃NO₇ | [2][4][5][6] |

| Molecular Weight | 271.22 g/mol | [2][3][4][5] |

| Appearance | Solid; colorless to pale yellow crystalline powder | [7] |

| Melting Point | 184.96 °C (Predicted) | [2][3] |

| Solubility | Soluble in methanol (10 mg/mL), DMSO, and ethanol:water (1:1) | [3][8][9] |

| Storage Conditions | Store desiccated at -20°C to <-15°C for long-term stability | [2][3][8] |

Principle of Action: The Chromogenic Assay

The utility of pNPAβL is rooted in a simple, yet elegant, enzymatic reaction that produces a quantifiable color change.

Mechanism of Hydrolysis

A β-L-arabinopyranosidase enzyme recognizes and binds to the substrate. Through catalysis, the enzyme cleaves the β-glycosidic bond linking the L-arabinose sugar to the 4-nitrophenyl aglycone. This reaction consumes one molecule of water and releases two products: L-arabinose and 4-nitrophenol.

Caption: Enzymatic hydrolysis of pNPAβL to produce 4-nitrophenol.

Spectrophotometric Detection

The liberated 4-nitrophenol is intrinsically a weak acid. In a solution with a pH above its pKa (~7.2), it deprotonates to form the 4-nitrophenolate anion. This anion is the chromophore, absorbing light strongly in the visible spectrum with a maximum absorbance typically between 400 and 420 nm, and appearing as a distinct yellow color.[2][10] The reaction is typically terminated by adding a basic solution, such as sodium carbonate or sodium hydroxide, which simultaneously stops the enzymatic reaction and ensures complete conversion of the 4-nitrophenol to its colored phenolate form for accurate measurement. The intensity of the yellow color, measured by a spectrophotometer, is directly proportional to the amount of product formed and thus to the activity of the enzyme.

Experimental Protocol: A Self-Validating System

This section provides a robust, field-proven protocol for measuring β-L-arabinopyranosidase activity. The causality behind each step is explained to ensure trustworthiness and reproducibility.

I. Reagent Preparation

-

Substrate Stock Solution (e.g., 10 mM):

-

Action: Dissolve an accurately weighed amount of pNPAβL (MW: 271.22 g/mol ) in a suitable solvent like DMSO or methanol to create a concentrated stock.[3][9]

-

Causality: A concentrated stock in an organic solvent ensures stability during storage and allows for minimal dilution of the final reaction mixture, preventing solvent-induced enzyme inhibition. Store this stock at -20°C.[8]

-

-

Assay Buffer:

-

Action: Prepare a buffer appropriate for the specific enzyme being studied (e.g., 50 mM sodium phosphate or citrate buffer). The pH should be at the enzyme's optimum.

-

Causality: Enzyme activity is highly dependent on pH. Using a buffer at the optimal pH ensures that the measured activity is maximal and reflects the true potential of the enzyme.

-

-

Enzyme Solution:

-

Action: Dilute the enzyme preparation in the assay buffer to a concentration that will yield a linear rate of product formation over the chosen time course.

-

Causality: The enzyme concentration must be in a range where the reaction rate is proportional to the amount of enzyme, not limited by substrate availability. This requires preliminary optimization experiments.

-

-

Stop Solution (e.g., 1 M Sodium Carbonate):

-

Action: Prepare a high-concentration basic solution.

-

Causality: This solution serves two purposes: it abruptly shifts the pH, denaturing the enzyme and stopping the reaction, and it deprotonates the 4-nitrophenol product to its yellow, quantifiable form.

-

II. Assay Procedure

Caption: Standard workflow for an enzyme assay using pNPAβL.

-

Reaction Setup: In a microplate well or microcentrifuge tube, add the assay buffer and the substrate solution (diluted from the stock to the desired final concentration, e.g., 1-2 mM).

-

Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes. This ensures the reaction starts at the correct temperature.

-

Initiation: Add a small volume of the diluted enzyme solution to start the reaction. Mix gently.

-

Incubation: Incubate the reaction for a precise period (e.g., 10, 20, or 30 minutes). This time should be within the linear range of the reaction.

-

Termination: Stop the reaction by adding a defined volume of the stop solution (e.g., 1 M Sodium Carbonate).

-

Measurement: Read the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer or microplate reader.

-

Controls: Always include a "substrate blank" (no enzyme) to subtract any background absorbance from non-enzymatic substrate degradation.

III. Data Analysis

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.

The activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs × V_total) / (ε × t × V_enzyme × d)

Where:

-

ΔAbs = Absorbance of the sample - Absorbance of the blank

-

V_total = Total volume of the assay (in mL)

-

ε = Molar extinction coefficient of 4-nitrophenol at the assay pH (e.g., ~18,000 M⁻¹cm⁻¹ at pH >10)

-

t = Incubation time (in minutes)

-

V_enzyme = Volume of the enzyme solution added (in mL)

-

d = Path length of the cuvette or microplate well (in cm)

Scientific Integrity: Substrate Specificity and Handling

Trustworthiness: The stability of the substrate is paramount for reliable results. The compound should be stored in a desiccator at -20°C to prevent degradation.[3][8] Aqueous solutions of the substrate are less stable and should be prepared fresh or stored frozen for short periods. Non-enzymatic hydrolysis can occur at extremes of pH and temperature, which is why a proper substrate blank is a non-negotiable component of a self-validating protocol.[14]

Conclusion

This compound is a powerful and precise tool for the detection and characterization of β-L-arabinopyranosidase activity. Its well-defined chemical properties and straightforward chromogenic mechanism provide a reliable basis for quantitative enzyme assays. By following robust, validated protocols and maintaining a clear understanding of its chemical specificity and handling requirements, researchers in basic science and applied drug development can leverage this substrate to generate high-quality, reproducible data, advancing our understanding of carbohydrate biochemistry.

References

-

LookChem. (n.d.). 72732-54-8, 4-Nitrophenyl b-L-arabinopyranoside, CAS:72732-54-8. Retrieved from [Link]

-

PubChem. (n.d.). 4-nitrophenyl alpha-L-arabinopyranoside. Retrieved from [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-α-L-arabinofuranoside. Retrieved from [Link]

-

LIBIOS. (n.d.). 4-nitrophenyl-α-L-arabinofuranoside. Retrieved from [Link]

-

Wang, Y., et al. (2023). Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

SynGen Inc. (n.d.). 4-Nitrophenyl β-L-arabinopyranoside. Retrieved from [Link]

-

Wang, Y., et al. (2023). Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. PubMed Central. Retrieved from [Link]

-

Wilmaerts, D., et al. (2024). α-L-Arabinofuranosidases of Glycoside Hydrolase Families 43, 51 and 62: Differences in Enzyme Substrate and Positional Specificity between and within the GH Families. MDPI. Retrieved from [Link]

-

Rhea. (n.d.). Reaction Details: RHEA:24368. Retrieved from [Link]

-

Rhea. (n.d.). Reaction Details: RHEA:17429. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. Retrieved from [Link]

-

Takahashi, H., et al. (2007). Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase. PubMed. Retrieved from [Link]

-

Usui, T., et al. (1992). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. PubMed. Retrieved from [Link]

-

Alhifthi, A., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. Retrieved from [Link]

Sources

- 1. Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 4-Nitrophenyl β-L-arabinopyranoside - Creative Enzymes [creative-enzymes.com]

- 4. scbt.com [scbt.com]

- 5. dextrauk.com [dextrauk.com]

- 6. usbio.net [usbio.net]

- 7. 72732-54-8 ,4-Nitrophenyl b-L-arabinopyranoside,CAS:72732-54-8 [chemsynlab.com]

- 8. creative-enzymes.com [creative-enzymes.com]

- 9. agscientific.com [agscientific.com]

- 10. 4-nitrophenyl-α-L-arabinofuranoside | LIBIOS [libios.fr]

- 11. 4-nitrophenyl alpha-L-arabinopyranoside | C11H13NO7 | CID 644162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Nitrophenyl-alpha-L-arabinofuranoside Oligosaccharide | Megazyme [megazyme.com]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Synthesis of 4-Nitrophenyl β-L-arabinopyranoside

Foreword: The Significance of a Chromogenic Substrate

4-Nitrophenyl β-L-arabinopyranoside (pNP-β-L-Ara) is a pivotal tool in glycobiology and enzymology. As a chromogenic substrate, its value lies in its elegant simplicity: upon enzymatic hydrolysis of the glycosidic bond by a β-L-arabinosidase or other relevant glycoside hydrolase, it releases 4-nitrophenol.[1] This product, under alkaline conditions, develops a distinct yellow color that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[2] This guide provides a detailed, mechanistically-grounded walkthrough of its chemical synthesis, designed for researchers and professionals who require not just a protocol, but a thorough understanding of the underlying chemical principles.

Synthetic Strategy: A Retrosynthetic Approach

The target molecule, 4-nitrophenyl β-L-arabinopyranoside, consists of an L-arabinopyranose core linked via a β-glycosidic bond to a 4-nitrophenol aglycone. The primary challenge in glycosidic bond formation is the stereoselective creation of this linkage. The Koenigs-Knorr reaction, a classic yet robust method for glycosylation, is the strategy of choice due to its reliability and high degree of stereochemical control when neighboring group participation is possible.[3][4]

Our retrosynthetic analysis logically disconnects the target at the anomeric C-O bond, leading back to a reactive L-arabinose derivative (the glycosyl donor) and 4-nitrophenol (the glycosyl acceptor).

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: From L-Arabinose to Final Product

The synthesis is a multi-step process involving protection, activation, coupling, and deprotection. Each stage is critical for achieving a high yield and the correct stereoisomer.

Caption: Overall workflow for the synthesis of pNP-β-L-Ara.

Part A: Preparation of the Glycosyl Donor

Step 1: Peracetylation of L-Arabinose

The initial step involves protecting all hydroxyl groups of L-arabinose as acetate esters. This is crucial for two reasons: it prevents these nucleophilic groups from interfering in subsequent steps, and the C2-acetyl group is essential for directing the stereochemistry of the glycosylation.

-

Protocol:

-

Combine L-arabinose with anhydrous sodium acetate in a round-bottom flask.

-

Add an excess of acetic anhydride.

-

Heat the mixture (e.g., at 100°C) with stirring for approximately 2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

The solid product, 1,2,3,4-tetra-O-acetyl-L-arabinopyranose, is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol may be performed for higher purity.

-

Step 2: Synthesis of 2,3,4-Tri-O-acetyl-α-L-arabinopyranosyl Bromide

The peracetylated sugar is converted into a reactive glycosyl halide. The anomeric acetyl group is replaced with a bromine atom, creating an excellent leaving group and "activating" the sugar for glycosylation.

-

Protocol:

-

Dissolve the dried tetra-O-acetyl-L-arabinopyranose in a minimal amount of dichloromethane or chloroform.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH) with stirring.

-

Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with ice-cold water and cold saturated sodium bicarbonate solution to neutralize the acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide, which is typically used immediately in the next step without further purification due to its instability.

-

Part B: The Koenigs-Knorr Glycosylation

This is the cornerstone of the synthesis, where the glycosidic bond is formed. The reaction is promoted by a heavy metal salt, which acts as a halophilic Lewis acid.[5]

-

Causality of Stereoselectivity: The stereochemical outcome is controlled by anchimeric assistance (or neighboring group participation) from the acetyl group at the C2 position.[3][4] As the bromide departs, the carbonyl oxygen of the C2-acetyl group attacks the anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate sterically shields the α-face of the sugar. The incoming nucleophile (4-nitrophenol) can therefore only attack from the opposite (β) face, resulting in a 1,2-trans product, which for L-arabinose is the desired β-anomer.

Caption: Mechanism of stereocontrol via anchimeric assistance.

-

Protocol:

-

Dissolve 4-nitrophenol and the freshly prepared glycosyl bromide in a dry aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Add a promoter, such as silver (I) carbonate (Ag₂CO₃) or silver (I) oxide (Ag₂O). Silver carbonate also acts as an acid scavenger.[3][4]

-

Stir the suspension vigorously at room temperature, protecting it from light. The reaction progress is monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with sodium thiosulfate solution (to remove any iodine if used as an additive[6]), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product is purified by silica gel column chromatography to isolate the protected 4-nitrophenyl 2,3,4-tri-O-acetyl-β-L-arabinopyranoside.

-

Part C: Deprotection to Yield the Final Product

Step 4: Zemplén Deacetylation

The final step is the removal of the acetate protecting groups under mild, basic conditions to unmask the hydroxyl groups.

-

Protocol:

-

Dissolve the purified, protected glycoside in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (NaOMe/MeOH).

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours at room temperature.

-

Neutralize the reaction by adding an acid ion-exchange resin (e.g., Amberlite IR120, H⁺ form) until the pH is neutral.

-

Filter off the resin and concentrate the filtrate under reduced pressure.

-

The resulting solid is the final product, 4-nitrophenyl β-L-arabinopyranoside, which can be further purified by recrystallization (e.g., from methanol or ethanol).

-

Data Summary and Characterization

Table 1: Reagents and Conditions Overview

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1 | Peracetylation | L-Arabinose, Acetic Anhydride, Sodium Acetate | None | 100°C, 2h |

| 2 | Bromination | Tetra-O-acetyl-L-arabinopyranose, HBr/AcOH | Dichloromethane | 0°C to RT, 1-3h |

| 3 | Glycosylation | Glycosyl Bromide, 4-Nitrophenol, Silver Carbonate | Toluene/DCM | RT, protected from light |

| 4 | Deprotection | Protected Glycoside, Sodium Methoxide | Methanol | RT, 1-2h |

Table 2: Product Characterization

| Property | Value | Source |

| CAS Number | 72732-54-8 | [1][7] |

| Molecular Formula | C₁₁H₁₃NO₇ | [1][7] |

| Molecular Weight | 271.22 g/mol | [1][7] |

| Appearance | Solid / Crystalline Powder | [7] |

| Melting Point | ~185 °C (Predicted) | [1][7] |

| Solubility | Soluble in Methanol (10 mg/mL) | [7] |

| Storage | -20°C | [1][7] |

Conclusion for the Practitioner

The Koenigs-Knorr synthesis of 4-nitrophenyl β-L-arabinopyranoside is a classic, reliable, and stereocontrolled process. The success of this synthesis hinges on three key pillars: effective protection of the starting sugar, the generation of a reactive glycosyl donor, and the exploitation of anchimeric assistance from the C2-acetyl group to ensure the desired β-stereochemistry. Careful execution of the anhydrous and inert-atmosphere conditions during the glycosylation step is paramount to achieving high yields. The resulting product is a highly valuable reagent for the quantitative study of glycoside hydrolases, enabling critical research in drug development, biofuel production, and fundamental enzymology.

References

- Creative Enzymes. 4-Nitrophenyl β-L-arabinopyranoside. [URL: https://www.creative-enzymes.com/product/4-nitrophenyl-b-l-arabinopyranoside_1797.html]

- Wikipedia. Koenigs–Knorr reaction. [URL: https://en.wikipedia.org/wiki/Koenigs%E2%80%93Knorr_reaction]

- ChemEurope.com. Koenigs-Knorr reaction. [URL: https://www.chemeurope.com/en/encyclopedia/Koenigs-Knorr_reaction.html]

- Organic Chemistry Portal. Koenigs-Knorr Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/koenigs-knorr-reaction.shtm]

- Wimmer, Z., Pechova, L., & Saman, D. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 9(11), 902-912. [URL: https://www.mdpi.com/1420-3049/9/11/902]

- Biosynth. 4-Nitrophenyl b-L-arabinopyranoside | 72732-54-8. [URL: https://www.biosynth.com/p/EN05253/4-nitrophenyl-b-l-arabinopyranoside]

- Iley, D. E., & Fraser-Reid, B. (1975). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Canadian Journal of Chemistry, 53(10), 1435-1442. [URL: https://cdnsciencepub.com/doi/10.1139/v75-197]

- Integrated Microbial Genomes & Microbiomes. Reaction Details: H2O + p-Nitrophenyl-beta-L-arabinopyranoside <=> beta-L-Arabinose + p-Nitrophenol. [URL: https://img.jgi.doe.gov/cgi-bin/m/main.cgi?section=RxnDetail&page=rxnDetail&rxn_id=3.2.1.55-RXN]

- ResearchGate. Efficient Synthesis of 4-Amino-4-deoxy-L-arabinose and Spacer-Equipped 4-Amino-4-deoxy-L-arabinopyranosides by Transglycosylation Reactions. [URL: https://www.researchgate.

- PubMed. Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase. [URL: https://pubmed.ncbi.nlm.nih.gov/22710116/]

- PubMed. Efficient Synthesis of 4-Amino-4-deoxy-L-arabinose and Spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by Transglycosylation Reactions. [URL: https://pubmed.ncbi.nlm.nih.gov/20824294/]

- MDPI. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. [URL: https://www.mdpi.com/2073-4344/12/1/10]

- J&K Scientific. 1223-07-0, 4-Nitrophenyl alpha-L-Arabinopyranoside, CAS. [URL: https://www.jk-sci.com/1223-07-0.html]

- CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20123204991]

- OIV. INTERNATIONAL ŒNOLOGICAL CODEX: DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. [URL: https://www.oiv.int/public/medias/2957/e-coei-1-glycos.pdf]

Sources

A Technical Guide to 4-Nitrophenyl beta-L-arabinopyranoside: Properties, Applications, and Experimental Protocols

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Nitrophenyl beta-L-arabinopyranoside, a crucial chromogenic substrate for the detection and characterization of specific glycoside hydrolases. This document will delve into its core physicochemical properties, the principles of its enzymatic cleavage, detailed experimental protocols for its use, and its significant applications in various research fields.

Introduction to this compound

This compound (pNPLA) is a synthetic glycoside that serves as a valuable tool in biochemistry and microbiology. Its primary utility lies in its role as a chromogenic substrate for enzymes such as β-L-arabinosidases and some α-L-arabinofuranosidases.[1][2] The enzymatic hydrolysis of the glycosidic bond in pNPLA releases 4-nitrophenol (p-nitrophenol), a yellow-colored compound that can be easily quantified using spectrophotometry. This property allows for a simple and sensitive continuous assay of enzyme activity. Its applications are diverse, ranging from bacterial degradation assays to gut microbiome analysis.[1]

Physicochemical Properties

The molecular characteristics of this compound are fundamental to its function as a laboratory reagent. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 271.22 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₇ | [1][2][3] |

| CAS Number | 72732-54-8 | [1][2][3] |

| Appearance | Colorless to pale yellow crystalline powder | [4] |

| Melting Point | 184.96 °C | [1][2] |

| Solubility | Soluble in methanol (10 mg/ml) | [2] |

| Storage Temperature | -20°C | [2] |

Principle of Enzymatic Action

The utility of this compound as a substrate is based on a straightforward enzymatic reaction. In the presence of a specific glycoside hydrolase, such as β-L-arabinosidase, the substrate is hydrolyzed into its constituent sugar (L-arabinose) and the chromogenic aglycone (4-nitrophenol).

Under alkaline conditions, the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[4][5] The rate of formation of this yellow product is directly proportional to the enzymatic activity under defined conditions of substrate concentration, temperature, and pH.

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocol: Enzyme Assay

This section provides a detailed methodology for a typical enzyme assay using this compound. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) will vary depending on the specific enzyme being studied and should be determined empirically.

Reagent Preparation

-

Assay Buffer: Prepare a buffer appropriate for the optimal pH of the enzyme of interest (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer. Gentle warming may be required to fully dissolve the compound. Store protected from light.

-

Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that will yield a linear rate of product formation over the desired time course.

-

Stop Solution: 0.5 M Sodium Hydroxide (NaOH) or 1 M Sodium Carbonate (Na₂CO₃).[6]

Assay Procedure

The following workflow outlines the steps for conducting the enzyme assay in a 96-well microplate format, which is suitable for high-throughput screening.

Caption: General workflow for an enzyme assay using pNPLA.

Step-by-Step Method:

-

Setup: To each well of a 96-well microplate, add the components in the following order:

-

Assay Buffer

-

Substrate Solution (e.g., to a final concentration of 1-2 mM)

-

-

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

-

Reaction Initiation: Start the enzymatic reaction by adding the enzyme solution to each well.

-

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution (e.g., 100 µL of 0.5 M NaOH). The addition of a strong base will also develop the yellow color of the 4-nitrophenolate ion.[6]

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[4][6]

-

Controls: Include appropriate controls, such as a "no enzyme" control (blank) to account for any non-enzymatic hydrolysis of the substrate.

Data Analysis

The enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance at 405 nm (after subtracting the blank).

-

ε is the molar extinction coefficient of 4-nitrophenol under the assay conditions (a commonly cited value is ~18,000 M⁻¹cm⁻¹ at pH > 10).

-

c is the concentration of the product (4-nitrophenol) in mol/L.

-

l is the path length of the light through the solution in cm.

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Applications in Research and Development

This compound is a versatile tool with several key applications:

-

Enzyme Discovery and Characterization: It is widely used to screen for and characterize novel β-L-arabinosidases from various sources, including microorganisms and plants. This is crucial in fields like biofuel research, where such enzymes are important for the breakdown of plant biomass.[7]

-

Microbiology and Gut Microbiome Research: The substrate can be used to detect the presence and activity of specific bacteria that produce β-L-arabinosidases, aiding in the study of microbial metabolism and interactions within complex ecosystems like the gut.[1]

-

Inhibitor Screening: The simple and robust nature of the assay makes it ideal for high-throughput screening of potential inhibitors of β-L-arabinosidases, which is relevant in drug discovery and development.

-

Biochemical and Mechanistic Studies: This substrate facilitates the investigation of enzyme kinetics (e.g., determination of Kₘ and Vₘₐₓ) and the elucidation of enzyme mechanisms.[6]

Conclusion

This compound remains an indispensable reagent for researchers working with glycoside hydrolases. Its well-defined chemical properties and the simplicity of its corresponding enzymatic assay provide a reliable and efficient method for quantifying enzyme activity. The protocols and principles outlined in this guide offer a solid foundation for the successful application of this substrate in a wide range of scientific investigations.

References

- Unknown. (n.d.). 72732-54-8, 4-Nitrophenyl b-L-arabinopyranoside,CAS:72732-54-8. Google.

- Biosynth. (n.d.). 4-Nitrophenyl b-L-arabinopyranoside | 72732-54-8 | EN05253. Biosynth.

- ResearchGate. (2026). A novel broad-specificity GH51 α-L-arabinofuranosidase from Paenibacillus antarcticus that acts synergistically with other xylanolytic enzymes to completely saccharify arabinoxylans | Request PDF. ResearchGate.

- MedChemExpress. (n.d.). p-Nitrophenyl α-L-arabinopyranoside | Biochemical Assay Reagents. MedChemExpress.

- PubMed. (2013). Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase. PubMed.

- PubChem. (n.d.). 4-nitrophenyl alpha-L-arabinopyranoside | C11H13NO7 | CID 644162. PubChem.

- Creative Enzymes. (n.d.). 4-Nitrophenyl β-L-arabinopyranoside. Creative Enzymes.

- Santa Cruz Biotechnology. (n.d.). 4-Nitrophenyl β-L-arabinopyranoside | CAS 72732-54-8 | SCBT. Santa Cruz Biotechnology.

- Sigma-Aldrich. (n.d.). 4-Nitrophenyl α-L-arabinopyranoside arabinosidasesubstrate 1223-07-0. Sigma-Aldrich.

- ASM Journals. (n.d.). A Novel Multifunctional Arabinofuranosidase/Endoxylanase/β-Xylosidase GH43 Enzyme from Paenibacillus curdlanolyticus B-6 and Its Synergistic Action To Produce Arabinose and Xylose from Cereal Arabinoxylan. ASM Journals.

- PubMed. (2025). A short synthesis of p-nitrophenyl α-d-xylofuranoside and β-d-arabinofuranoside employing a Mitsunobu glycosylation. PubMed.

- Weber Lab. (n.d.). 4-Nitrophenyl β-L-arabinopyranoside. Weber Lab.

- MDPI. (2024). α-L-Arabinofuranosidases of Glycoside Hydrolase Families 43, 51 and 62: Differences in Enzyme Substrate and Positional Specificity between and within the GH Families. MDPI.

- MedChemExpress. (n.d.). 4-Nitrophenyl β-D-glucopyranoside | β-Galactosidase Substrate. MedChemExpress.

- Sigma-Aldrich. (n.d.). 4-Nitrophenyl b- D -glucopyranoside = 98 TLC 2492-87-7. Sigma-Aldrich.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-Nitrophenyl β-L-arabinopyranoside - Creative Enzymes [creative-enzymes.com]

- 3. scbt.com [scbt.com]

- 4. 72732-54-8 ,4-Nitrophenyl b-L-arabinopyranoside,CAS:72732-54-8 [chemsynlab.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of 4-Nitrophenyl beta-L-arabinopyranoside: A Technical Guide for Researchers

Introduction: The Role of 4-Nitrophenyl beta-L-arabinopyranoside in Glycoside Hydrolase Research

This compound (β-PNPA) is a crucial chromogenic substrate in the field of glycobiology and enzymology. Its primary application lies in the sensitive detection and characterization of β-L-arabinopyranosidase activity. This enzyme plays a significant role in the breakdown of arabinose-containing polysaccharides. The principle of its use is elegant in its simplicity: the action of a β-L-arabinopyranosidase cleaves the glycosidic bond, releasing 4-nitrophenol, a yellow chromophore that can be readily quantified spectrophotometrically. This allows for precise measurement of enzyme kinetics and activity.

For researchers in drug development, particularly in the areas of biofuels, food science, and gut microbiome studies, understanding the solubility of β-PNPA is a critical first step in experimental design. The choice of solvent not only dictates the substrate's bioavailability in an assay but also can influence enzyme stability and activity. This guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents, alongside a detailed protocol for determining its solubility to ensure experimental accuracy and reproducibility.

Understanding the Solubility of this compound

The solubility of a compound is a function of its molecular structure and the physicochemical properties of the solvent. This compound possesses both polar hydroxyl groups on the arabinose moiety and a less polar nitrophenyl group. This amphipathic nature results in varied solubility across different solvents.

Based on available data, the solubility of this compound can be summarized as follows:

| Solvent | Quantitative Solubility | Qualitative Solubility & Notes |

| Methanol | 10 mg/mL[1][2] | Readily soluble. Often used for preparing concentrated stock solutions. |

| Water | - | Generally considered to have low solubility. For aqueous assays, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like methanol or DMSO before diluting it into the aqueous buffer. |

| Ethanol | - | Soluble. The related alpha-anomer, 4-Nitrophenyl α-L-arabinopyranoside, is soluble in a 1:1 ethanol:water mixture at 19.60-20.40 mg/mL[3]. |

| Dimethyl Sulfoxide (DMSO) | - | Soluble. A powerful aprotic solvent capable of dissolving a wide range of compounds. The alpha-anomer is also known to be soluble in DMSO. |

| Dimethylformamide (DMF) | - | The related alpha-anomer is soluble in DMF. It is anticipated that the beta-anomer will also show good solubility in this solvent. |

Note: The lack of precise quantitative data for several solvents underscores the importance of empirical determination in your specific experimental context.

Experimental Protocol for Determining Solubility

The following protocol provides a robust method for determining the solubility of this compound. This procedure is designed to be self-validating by ensuring that a saturated solution is achieved.

I. Materials and Equipment

-

This compound

-

Solvents of interest (e.g., deionized water, absolute ethanol, methanol, DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pipettes

-

Spectrophotometer

-

UV-transparent cuvettes or microplates

-

2.0 mL microcentrifuge tubes

II. Experimental Workflow Diagram

Sources

Topic: Stability and Storage Conditions for 4-Nitrophenyl beta-L-arabinopyranoside

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Substrate Integrity in Enzymatic Assays

4-Nitrophenyl β-L-arabinopyranoside (pNPA) is a chromogenic substrate indispensable for the sensitive detection of β-L-arabinosidase and α-L-arabinofuranosidase activity.[1][2] In the presence of these enzymes, pNPA is hydrolyzed, cleaving the glycosidic bond to release L-arabinose and the chromophore 4-nitrophenol (p-nitrophenol). The liberated 4-nitrophenol, particularly under alkaline conditions, imparts a distinct yellow color that can be quantified spectrophotometrically, typically at 405-410 nm.[3][4] The precision and reliability of any enzyme kinetic data or diagnostic assay are directly contingent upon the purity and stability of this substrate. Spontaneous degradation of pNPA mimics the enzymatic reaction, leading to elevated background signals, reduced sensitivity, and erroneous interpretation of results. This guide provides a comprehensive overview of the chemical stability of pNPA, outlines field-proven storage and handling protocols, and details a self-validating methodology for stability testing.

Physicochemical Profile of 4-Nitrophenyl β-L-arabinopyranoside

Understanding the fundamental properties of pNPA is the first step toward ensuring its long-term stability. As a glycoside, its structure comprises a sugar moiety (the glycone, L-arabinose) linked to a non-sugar moiety (the aglycone, 4-nitrophenol).[5][6] This glycosidic linkage is the primary site of potential degradation.

| Property | Value | Source |

| CAS Number | 72732-54-8 | [1][2][7] |

| Molecular Formula | C₁₁H₁₃NO₇ | [1][2][7] |

| Molecular Weight | 271.22 g/mol | [1][2] |

| Appearance | Solid, powder | [1] |

| Solubility | Soluble in methanol (10-50 mg/mL) | [1] |

| Melting Point | ~185 °C (Predicted) | [1][2] |

The Core of Instability: Degradation Pathways

The principal mechanism of degradation for 4-Nitrophenyl β-L-arabinopyranoside is the hydrolysis of its β-glycosidic bond. This reaction is influenced by several environmental factors. While stable under optimal conditions, deviations can accelerate substrate decay.[8]

Hydrolysis: The Primary Threat

Hydrolysis cleaves the molecule into its constituent parts: L-arabinose and 4-nitrophenol. This process can be catalyzed by acids, bases, or enzymes, and can also occur slowly in the presence of water alone.[5][6][9] Because the product of hydrolysis (4-nitrophenol) is the very compound measured in enzymatic assays, preventing unintended hydrolysis is paramount.

Caption: Hydrolytic degradation of pNPA.

Key Factors Influencing Stability

-

pH: Glycosidic linkages are susceptible to hydrolysis at both acidic and basic pH extremes.[9][10][11] Neutral or slightly acidic conditions are generally preferred for long-term stability of glycosides in solution, although specific data for pNPA is limited. For assay purposes, the pH is dictated by the enzyme's optimal activity range, but solutions should not be stored in high or low pH buffers for extended periods.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound at low temperatures is the most effective way to minimize spontaneous degradation.

-

Moisture (Humidity): Water is a reactant in hydrolysis. The solid form of pNPA must be protected from atmospheric moisture. Hygroscopic tendencies, common in glycosides, can lead to clumping and accelerate degradation even in the solid state.[12]

-

Light: The 4-nitrophenyl aglycone is a chromophore containing a nitro group, which can be susceptible to photochemical reactions. While specific studies on pNPA are scarce, it is best practice to protect both solid and dissolved forms from light to prevent potential photodegradation.[12]

Recommended Storage and Handling Protocols

Adherence to strict storage conditions is non-negotiable for maintaining the integrity of pNPA. The following recommendations are synthesized from supplier data sheets and established biochemical best practices.[1][2]

| Form | Condition | Recommended Protocol | Rationale |

| Solid (Powder) | Long-Term Storage | Store at -20°C to <-15°C.[1][2] | Minimizes thermal degradation and preserves chemical integrity for months to years. |

| Working Conditions | Keep in a tightly sealed container, preferably in a desiccator. | Prevents absorption of atmospheric moisture, a key reactant in hydrolysis.[2][12] | |

| Light Exposure | Store in an amber vial or in a dark location. | Protects the light-sensitive 4-nitrophenyl group from potential photodegradation.[12] | |

| In Solution | Solvent Choice | Use high-purity solvents (e.g., methanol) or buffered aqueous solutions as required by the experimental protocol.[1] | Impurities in solvents can catalyze degradation. |

| Preparation | Prepare solutions fresh for each experiment whenever possible. | Stability in solution is significantly lower than in solid form. | |

| Short-Term Storage | If necessary, store aliquots at -20°C for a few days or at 2-8°C for no more than 24 hours. Perform validation for longer periods. | Reduces hydrolysis rates for short durations. Avoid repeated freeze-thaw cycles. | |

| Container | Use sterile, high-quality vials (e.g., polypropylene or glass). | Prevents contamination and potential interactions with container materials. |

Protocol for Stability Validation of pNPA Solutions

This protocol provides a self-validating system to ensure the trustworthiness of experimental results by empirically determining the stability of pNPA stock solutions under your specific laboratory conditions.

Objective

To quantify the rate of degradation of a 4-Nitrophenyl β-L-arabinopyranoside stock solution under defined storage conditions (e.g., 4°C vs. -20°C) over time.

Methodology

Caption: Workflow for pNPA solution stability testing.

Step-by-Step Procedure:

-

Prepare Stock Solution: Accurately weigh pNPA and dissolve it in the desired buffer (e.g., 50 mM sodium phosphate, pH 7.0) to a final concentration relevant to your assays (e.g., 10 mM).[13] Ensure complete dissolution.

-

Initial Analysis (Time = 0):

-

Background Measurement: Dilute an aliquot of the stock solution to the final assay concentration in your assay buffer. Add any stop solution (e.g., 0.5 M NaOH or Na₂CO₃) that would be used in the actual assay.[3][13] Measure the absorbance at 405 nm. This value represents the initial amount of free 4-nitrophenol and should be very low.

-

Performance Assay: Use the freshly prepared substrate in a standard enzyme activity assay with a known, consistent amount of your target enzyme. Record the resulting activity (e.g., ΔAbs/min). This is your baseline (100%) performance.

-

-

Aliquot and Store: Dispense the remaining stock solution into multiple, single-use aliquots. Store these aliquots under the conditions you wish to test (e.g., a set at 4°C and a set at -20°C, both protected from light).

-

Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week), retrieve one aliquot from each storage condition.

-

Repeat Analysis: For each retrieved aliquot, repeat the Background Measurement and Performance Assay exactly as described in Step 2.

-

Data Interpretation:

-

Stability Criterion 1 (Integrity): A significant increase in the background absorbance over time indicates spontaneous hydrolysis.

-

Stability Criterion 2 (Performance): A significant decrease in the measured enzyme activity for a given time point compared to the T=0 result indicates that the effective concentration of the substrate has diminished due to degradation.

-

By charting both background absorbance and relative enzyme activity over time, a clear and defensible shelf-life for your pNPA solution under your specific laboratory conditions can be established.

References

-

Megazyme. 4-Nitrophenyl-α-L-arabinofuranoside Safety Data Sheet. [Link]

-

Megazyme. 4-Nitrophenyl-β-D-mannopyranoside Safety Data Sheet. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. [Link]

-

Basit, A. et al. (2023). Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. Frontiers in Bioengineering and Biotechnology. [Link]

-

University of Babylon. Glycosides. [Link]

-

ScienceDirect. Volatile Glycosides, a Storage Form of Volatile Compounds in Vegetative Tissues. [Link]

-

SlideShare. Glycosides. [Link]

-

Carl ROTH. Safety data sheet: 4-Nitrophenyl-β-D-glucopyranoside. [Link]

-

Wikipedia. Glycoside. [Link]

-

Alhifthi, A., & Williams, S. J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

-

Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

Sources

- 1. 4-Nitrophenyl β-L-arabinopyranoside - Creative Enzymes [creative-enzymes.com]

- 2. biosynth.com [biosynth.com]

- 3. Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]

- 6. Glycoside - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. fishersci.com [fishersci.com]

- 13. medchemexpress.com [medchemexpress.com]

The In-depth Technical Guide to 4-Nitrophenyl beta-L-arabinopyranoside: A Chromogenic Probe for Glycosidase Activity

This guide provides an in-depth exploration of 4-Nitrophenyl beta-L-arabinopyranoside (pNβ-L-Arap), a crucial tool for researchers in biochemistry, microbiology, and drug development. We will delve into the core principles of its application, provide detailed experimental protocols, and offer insights into data interpretation and the significance of the enzymes it helps to characterize.

Introduction: The Power of Chromogenic Substrates

In the realm of enzymology, chromogenic substrates are indispensable for the detection and quantification of enzyme activity. These compounds are ingeniously designed to be colorless and stable, but upon enzymatic cleavage, they release a colored product, or chromophore. This color change provides a direct and easily measurable signal that is proportional to the rate of the enzymatic reaction. This compound is a prime example of such a substrate, tailored for the study of specific glycosidases.

Chemical Principle of Detection

This compound consists of an L-arabinopyranose moiety linked to a 4-nitrophenyl group via a β-glycosidic bond. In its intact form, the molecule is colorless. However, in the presence of an appropriate glycosidase, this bond is hydrolyzed. This enzymatic cleavage liberates L-arabinose and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol produced, and thus to the activity of the enzyme.

Caption: Enzymatic hydrolysis of this compound.

Enzyme Specificity: A Matter of Investigation

While this compound is designed as a substrate for β-L-arabinosidase , the scientific literature indicates that it may also be hydrolyzed by other glycosidases, most notably α-L-arabinofuranosidases . This cross-reactivity is an important consideration for researchers. Therefore, when using this substrate, it is crucial to consider the context of the biological sample and potentially employ additional assays with more specific substrates to confirm the identity of the enzyme responsible for the observed activity.

β-L-Arabinosidases are enzymes that specifically cleave terminal, non-reducing β-L-arabinopyranosyl residues from the non-reducing ends of arabinans and other arabinose-containing oligosaccharides. Their roles in biological systems are still being elucidated but are thought to be involved in the degradation of plant cell wall components.

α-L-Arabinofuranosidases , on the other hand, are a well-characterized group of enzymes that play a critical role in the breakdown of hemicellulose, a major component of plant biomass.[1][2] They hydrolyze α-L-arabinofuranosyl residues from arabinoxylans, arabinogalactans, and other polysaccharides.[1] Their action is essential for the complete degradation of these complex carbohydrates, making them a key focus in biofuel research and various industrial processes.[3][4]

Experimental Protocol: Assay of Glycosidase Activity

This section provides a detailed, step-by-step protocol for a standard enzyme assay using this compound.

Materials and Reagents

-

Substrate: this compound (CAS 72732-54-8)

-

Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or another appropriate buffer for the enzyme of interest. The optimal pH for the enzymatic reaction should be determined empirically.

-

Enzyme Sample: A purified enzyme preparation or a crude biological sample (e.g., cell lysate, culture supernatant).

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) solution.

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

-

Consumables: Microcentrifuge tubes or 96-well microplates, pipettes, and tips.

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the assay buffer. For example, to prepare 10 mL of a 10 mM solution (MW: 271.22 g/mol ), dissolve 27.12 mg of the substrate in 10 mL of 50 mM Sodium Acetate Buffer (pH 5.0). This solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Assay Buffer: Prepare the desired buffer at the optimal pH for the enzyme being studied. For many glycosidases, a pH between 4.0 and 7.0 is optimal.[2]

-

Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of anhydrous sodium carbonate in deionized water to a final volume of 100 mL.

Assay Procedure

The following protocol is designed for a total reaction volume of 200 µL in a 96-well microplate format. Volumes can be scaled up for use in cuvettes.

-

Prepare the Reaction Mixture: In each well of a 96-well plate, add the following in the specified order:

-

100 µL of Assay Buffer

-

50 µL of the appropriately diluted enzyme sample.

-

-

Controls:

-

Blank (No Enzyme): Add 150 µL of Assay Buffer.

-

Substrate Control (No Enzyme): Add 100 µL of Assay Buffer and 50 µL of Substrate Stock Solution (added in the next step).

-

-

Initiate the Reaction: Add 50 µL of the 10 mM Substrate Stock Solution to each well (except the blank). The final substrate concentration in the reaction will be 2.5 mM.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the Reaction: Add 50 µL of 1 M Sodium Carbonate solution to each well. This will raise the pH, stop the enzymatic reaction, and allow the color of the 4-nitrophenolate ion to develop.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Caption: A typical experimental workflow for the glycosidase assay.

Data Analysis and Interpretation

The activity of the enzyme is calculated based on the amount of 4-nitrophenol produced over time. This requires the use of the Beer-Lambert law (A = εcl), where:

-

A is the absorbance at 405 nm.

-

ε is the molar extinction coefficient of 4-nitrophenol.

-

c is the concentration of 4-nitrophenol.

-

l is the path length of the light through the solution (in cm).

The molar extinction coefficient (ε) of 4-nitrophenol is highly dependent on pH. Under strongly alkaline conditions (pH > 9.2), the value is approximately 18,300 to 18,400 M⁻¹cm⁻¹ at 405 nm.[5]

Calculation of Enzyme Activity

-

Correct for Blank: Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the Concentration of 4-Nitrophenol:

-

Concentration (M) = (Corrected Absorbance) / (ε × l)

-

-

Calculate Enzyme Activity:

-

Activity (µmol/min or Units) = (Concentration of 4-Nitrophenol (M) × Total Assay Volume (L)) / (Incubation Time (min) × Volume of Enzyme (L))

-

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified assay conditions.

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate | This compound | |

| Enzyme | β-L-Arabinosidase / α-L-Arabinofuranosidase | [6] |

| Product (Chromophore) | 4-Nitrophenolate | [5] |

| Wavelength (λmax) | ~405 nm | [5] |

| Molar Extinction Coefficient (ε) | ~18,300 M⁻¹cm⁻¹ (at alkaline pH) | [5] |

| Typical Assay pH | 4.0 - 7.0 (Enzymatic Step) | [2] |

| pH for Absorbance Reading | > 9.2 (After Stop Solution) | [5] |

Advanced Applications and Considerations

Beyond simple activity measurements, this compound can be employed in more sophisticated studies:

-

Enzyme Kinetics: By varying the substrate concentration, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This provides valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

-

Inhibitor Screening: The assay can be adapted to screen for potential inhibitors of glycosidases, which is of great interest in drug discovery and development.

-

High-Throughput Screening: The microplate-based format of this assay makes it amenable to high-throughput screening of large compound libraries or microbial strain collections for enzyme production.

Causality in Experimental Choices:

-

Choice of Buffer and pH: The pH of the assay buffer is critical as enzyme activity is highly pH-dependent. The chosen pH should be optimal for the enzyme under investigation to ensure maximal sensitivity.

-

Use of a Stop Solution: The addition of a strong base like sodium carbonate serves two purposes: it halts the enzymatic reaction, ensuring a precise endpoint for the assay, and it raises the pH to fully deprotonate the 4-nitrophenol, leading to a stable and maximal color development for accurate spectrophotometric measurement.[5]

Conclusion

This compound is a versatile and valuable tool for the detection and characterization of glycosidase activity. Its chromogenic nature allows for a simple, sensitive, and quantitative assay that can be readily adapted for various research applications. By understanding the underlying principles, carefully optimizing the experimental conditions, and being mindful of potential cross-reactivity, researchers can effectively leverage this substrate to advance our understanding of carbohydrate metabolism and its role in health and disease.

References

-

4-Nitrophenol. In: Wikipedia. ; 2023. [Link]

-

α-L-Arabinofuranosidase. In: Wikipedia. ; 2023. [Link]

-

Numan, M. T., & Bhosle, N. B. (2006). Alpha-L-arabinofuranosidases: the potential applications in biotechnology. Journal of Industrial Microbiology & Biotechnology, 33(4), 247–260. [Link]

- Saha, B. C. (2003). Hemicellulose bioconversion. Journal of Industrial Microbiology and Biotechnology, 30(5), 279–291.

-

Megazyme. (n.d.). α-L-Arabinofuranosidase (Aspergillus niger). Retrieved from [Link]

- Shallom, D., & Shoham, Y. (2003). Microbial hemicellulases. Current Opinion in Microbiology, 6(3), 219–228.

Sources

A Technical Guide to the Biological Activity and Application of 4-Nitrophenyl beta-L-arabinopyranoside

Introduction: The Critical Role of Stereochemistry in Glycoside Hydrolase Activity

In the study of glycoside hydrolases—the enzymes that catalyze the breakdown of complex carbohydrates—the precise three-dimensional arrangement of atoms within a substrate is not a trivial detail; it is the fundamental determinant of biological activity. This guide focuses on 4-Nitrophenyl beta-L-arabinopyranoside (pNP-β-L-Ara), a synthetic chromogenic substrate invaluable for enzymatic studies. It is crucial to distinguish this molecule from its anomer, 4-Nitrophenyl alpha-L-arabinofuranoside (pNP-α-L-Araf). While the latter is a well-established substrate for α-L-arabinofuranosidases, the beta-anomer discussed herein targets a different class of enzymes, primarily β-L-arabinosidases and certain β-galactosidases.[1][2] This distinction underscores the exquisite specificity of enzyme-substrate interactions, where a change in the orientation of a single glycosidic bond dictates recognition and catalysis. This document provides an in-depth exploration of the biological activity of pNP-β-L-Ara, its mechanism as a chromogenic probe, and detailed protocols for its application in research and development.

Physicochemical Profile of this compound

This compound is a derivative of the pentose sugar L-arabinose.[3] Its utility as an analytical tool stems from a combination of its chemical structure and physical properties.

-

Molecular Formula: C₁₁H₁₃NO₇[3]

-

Molecular Weight: 271.22 g/mol [3]

-

Appearance: Typically a solid, colorless to pale yellow crystalline powder.[1]

-

Solubility: Soluble in solvents such as methanol.[3]

-

Storage: For long-term stability, it should be stored at -20°C.[3]

The key feature of this molecule is the 4-nitrophenyl group attached to the arabinose sugar via a β-glycosidic linkage. This linkage is the target for specific glycoside hydrolases. The 4-nitrophenyl moiety is an excellent leaving group and, upon its release as 4-nitrophenol, acts as a sensitive chromogenic reporter.

Principle of Enzymatic Hydrolysis and Detection

The use of pNP-β-L-Ara in biochemical assays is based on a straightforward and robust enzymatic reaction that results in a quantifiable color change.

-

Enzyme-Substrate Binding: A specific glycoside hydrolase, such as a β-L-arabinosidase, recognizes and binds to the this compound substrate.

-

Catalytic Hydrolysis: The enzyme catalyzes the cleavage of the β-glycosidic bond linking the L-arabinose sugar to the 4-nitrophenyl group. This reaction consumes one molecule of water.

-

Product Release: The hydrolysis reaction releases two products: β-L-arabinose and 4-nitrophenol (p-nitrophenol).

-

Chromogenic Detection: In its protonated form, 4-nitrophenol is colorless. However, under alkaline conditions (typically pH > 8), it is deprotonated to form the 4-nitrophenolate ion, which has a distinct yellow color.[4][5]

-

Spectrophotometric Quantification: The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol released, which in turn corresponds to the amount of substrate hydrolyzed. This can be accurately measured by monitoring the absorbance of light at a wavelength of approximately 405 nm.[1][6]

Caption: Workflow of the chromogenic assay using pNP-β-L-Ara.

Target Enzymes and Biological Relevance

While the alpha-anomer of pNP-arabinose derivatives is widely used for α-L-arabinofuranosidases involved in hemicellulose degradation, this compound is a substrate for a different set of enzymes.

-

β-L-Arabinosidase: This is the primary enzyme class identified by this substrate. These enzymes specifically cleave terminal, non-reducing β-L-arabinopyranosyl residues.

-

β-Galactosidase: Some studies report that pNP-β-L-Ara can also serve as a substrate for β-galactosidase, an enzyme that breaks down lactose into glucose and galactose.[1][7] This highlights the importance of using purified enzymes or specific inhibitors to confirm the identity of the enzyme responsible for the observed activity in complex biological samples.

-

Other Hydrolases: The substrate has been noted to show activity with certain cytoplasmic hydrolase family enzymes.[1]

The study of these enzymes is relevant in microbiology, biotechnology, and medical diagnostics for understanding carbohydrate metabolism and identifying specific bacterial or fungal species.[1]

Experimental Protocol: Assay of β-L-Arabinosidase Activity

This section provides a detailed, self-validating methodology for quantifying enzyme activity using pNP-β-L-Ara. The inclusion of a standard curve is critical for converting absorbance readings into absolute product concentrations.

I. Materials and Reagents

-

Spectrophotometer: Capable of reading absorbance at 405 nm (plate reader or cuvette-based).

-

Incubator or Water Bath: Set to the optimal temperature for the enzyme (e.g., 37°C or 50°C).

-

Substrate: this compound (pNP-β-L-Ara).

-

Enzyme Sample: Purified enzyme or a biological extract.

-

Reaction Buffer: e.g., 50 mM Sodium Phosphate Buffer, pH 6.0-7.0 (optimize for your specific enzyme).

-

Substrate Stock Solution: 10 mM pNP-β-L-Ara dissolved in methanol or DMSO. Store at -20°C.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) or 0.75 M Sodium Tetraborate.

-

Standard: 4-Nitrophenol (p-Nitrophenol) for creating a standard curve.

II. Preparation of 4-Nitrophenol Standard Curve

Causality: A standard curve is essential to accurately relate the measured absorbance to the molar concentration of the product. This accounts for variations in spectrophotometer performance and the specific extinction coefficient of 4-nitrophenolate in your buffer system.

-

Prepare a 1 mM stock solution of 4-nitrophenol in the reaction buffer.

-

Create a series of dilutions (e.g., 0, 20, 40, 60, 80, 100 µM) in the final assay volume, including the stop solution.

-

Measure the absorbance of each standard at 405 nm.

-

Plot Absorbance vs. Concentration (µM) and perform a linear regression. The resulting equation (y = mx + c) will be used to calculate the product concentration in the enzymatic assay.

III. Step-by-Step Assay Procedure

-

Reaction Setup: In a microcentrifuge tube or microplate well, add the components in the following order:

-

Reaction Buffer (e.g., 80 µL)

-

Enzyme solution (e.g., 10 µL, diluted to a concentration that ensures the reaction rate is linear over time)

-

-

Pre-incubation: Incubate the mixture for 5 minutes at the optimal temperature for the enzyme. This ensures the reaction mixture reaches thermal equilibrium.

-

Initiate Reaction: Add the substrate to start the reaction.

-

Substrate Stock Solution (e.g., 10 µL of 10 mM stock for a final concentration of 1 mM)

-

-

Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes). The time should be chosen to ensure the reaction is within the linear range of product formation.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution.

-

1 M Sodium Carbonate (e.g., 100 µL). This shifts the pH to >10, stopping the enzyme and converting all 4-nitrophenol to the colored 4-nitrophenolate ion.

-

-

Measure Absorbance: Read the absorbance of the solution at 405 nm. Include a "no-enzyme" control to account for any non-enzymatic substrate hydrolysis.

Caption: Step-by-step experimental workflow for the enzymatic assay.

IV. Data Analysis and Calculation of Enzyme Activity

-

Correct Absorbance: Subtract the absorbance of the "no-enzyme" control from the absorbance of your enzyme samples.

-

Calculate Product Concentration: Use the linear regression equation from your standard curve to convert the corrected absorbance values into the concentration of 4-nitrophenol (in µM).

-

Calculate Enzyme Activity: Use the following formula:

Activity (µmol/min/mL) = [Concentration of pNP (µM) / (Reaction Time (min) * Volume of Enzyme (mL))] * Total Reaction Volume (L)

To express activity as Units/mg (where 1 Unit = 1 µmol of product formed per minute), divide the result by the concentration of your enzyme in mg/mL.

Quantitative Data on Enzyme-Substrate Interactions

The kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are critical for understanding its efficiency and affinity for a substrate. While data for pNP-β-L-Ara is less common than for its alpha-anomer, some studies provide these values.

| Enzyme | Organism | Kₘ (mM) | Vₘₐₓ (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| α-L-arabinofuranosidase (AbfA) | Streptomyces lividans | 0.6 | 180 | 6.0 | 60 | [8] |

| Recombinant BgaA | E. coli (strain harboring pEBGA29) | 6.06 | N/A | N/A | N/A | [9] |

Note: The data for AbfA from S. lividans uses p-nitrophenyl alpha-L-arabinofuranoside, but is included here for comparative context of kinetic values in this substrate class. The data for rBgaA specifically notes hydrolysis of p-Nitrophenyl α-L-arabinopyranoside.[9] This highlights the necessity for researchers to carefully verify the specific anomer used in published literature.

Applications in Research and Drug Development

The chromogenic assay using this compound is a versatile tool with multiple applications:

-

Enzyme Discovery and Screening: It enables high-throughput screening of microbial cultures, metagenomic libraries, or protein collections to identify novel enzymes with β-L-arabinosidase or other glycosidase activities.

-

Biochemical Characterization: The assay is fundamental for determining the biochemical properties of a purified enzyme, including its pH and temperature optima, thermal stability, and kinetic parameters.

-

Inhibitor Screening: By adding a potential inhibitor to the reaction, this assay can be used to screen for compounds that block enzyme activity. This is valuable in drug development for targeting microbial enzymes or in industrial applications to control enzymatic degradation.

-

Food and Beverage Industry: Monitoring the activity of specific glycosidases is important for quality control in processes like brewing and winemaking, where these enzymes can impact flavor and aroma profiles.[10]

Conclusion

This compound is a powerful and specific tool for the detection and characterization of β-L-arabinosidases and other select glycoside hydrolases. Its utility is rooted in the precise stereochemical recognition by target enzymes and the reliable, quantitative colorimetric signal generated upon hydrolysis. By following rigorous, well-controlled protocols, researchers can leverage this substrate to gain deep insights into enzyme function, discover novel biocatalysts, and screen for potent inhibitors. Understanding the strict substrate specificity dictated by anomerism is paramount for the correct application of this reagent and the accurate interpretation of experimental results.

References

-

Wilman, J., et al. (2022). α-L-Arabinofuranosidases of Glycoside Hydrolase Families 43, 51 and 62: Differences in Enzyme Substrate and Positional Specificity between and within the GH Families. Catalysts. Available from: [Link]

-

Weber Lab. 4-Nitrophenyl β-L-arabinopyranoside. Available from: [Link]

-

Megazyme. 4-Nitrophenyl-α-L-arabinofuranoside. Available from: [Link]

-

Manin, C., et al. (1994). Purification and characterization of an alpha-L-arabinofuranosidase from Streptomyces lividans 66 and DNA sequence of the gene (abfA). Biochemical Journal. Available from: [Link]

-

Megazyme. α-L-Arabinofuranosidase (Aspergillus niger). Available from: [Link]

-

Tu, T., et al. (2019). A GH51 α-L-arabinofuranosidase from Talaromyces leycettanus strain JCM12802 that selectively drives synergistic lignocellulose hydrolysis. Microbial Cell Factories. Available from: [Link]

-

Basit, A., et al. (2022). Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

PubMed. Preparation of p-nitrophenyl β-l-arabinofuranoside as a substrate of β-l-arabinofuranosidase. Available from: [Link]

-

PubMed Central. Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. Available from: [Link]

-

BRENDA Enzyme Database. Reaction Details for EC 3.2.1.21. Available from: [Link]

-

Wu, L., et al. (2020). Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosidases. Journal of the American Chemical Society. Available from: [Link]

-

BRENDA Enzyme Database. Reaction Details for EC 3.2.1.22. Available from: [Link]

-

ResearchGate. Preparation of regioselectively feruloylated p-nitrophenyl alpha-L-arabinofuranosides and beta-D-xylopyranosides-convenient substrates for study of feruloyl esterase specificity. Available from: [Link]

-

MDPI. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Available from: [Link]

-

PubMed Central. Discovery of a bifunctional xylanolytic enzyme with arabinoxylan arabinofuranohydrolase‐d3 and endo‐xylanase activities and its application in the hydrolysis of cereal arabinoxylans. Available from: [Link]

-

UniProt. abfB - Alpha-L-arabinofuranosidase B - Aspergillus niger. Available from: [Link]

-

ChemRxiv. pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Available from: [Link]

Sources

- 1. 72732-54-8 ,4-Nitrophenyl b-L-arabinopyranoside,CAS:72732-54-8 [chemsynlab.com]

- 2. biosynth.com [biosynth.com]

- 3. 4-Nitrophenyl β-L-arabinopyranoside - Creative Enzymes [creative-enzymes.com]

- 4. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 5. goldbio.com [goldbio.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Nitrophenyl β-L-arabinopyranoside | Weber Lab [weberlab.net]

- 8. Purification and characterization of an alpha-L-arabinofuranosidase from Streptomyces lividans 66 and DNA sequence of the gene (abfA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 4-Nitrophenyl a- L -arabinofuranoside = 98 TLC 6892-58-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and Characterization of β-L-Arabinosidase Activity Using Chromogenic Substrates

Foreword: The Unseen Hydrolysis—Bringing β-L-Arabinosidase Activity to Light

In the intricate world of glycobiology, the enzymatic hydrolysis of glycosidic bonds is a fundamental process governing everything from biomass degradation to host-pathogen interactions. While α-L-arabinofuranosidases have been studied extensively for their roles in hemicellulose breakdown, their β-linked counterparts have remained comparatively enigmatic. The L-arabinose sugar, a key component of plant cell wall polysaccharides like arabinogalactan proteins (AGPs), extensin, and rhamnogalacturonan-II, can exist in a β-anomeric configuration.[1][2] The enzymes responsible for cleaving these specific linkages, β-L-arabinosidases, are crucial for the complete saccharification of plant biomass and are wielded by specialized microorganisms, such as gut commensals, to unlock nutrients from complex dietary fibers.[1]

This guide provides a technical deep-dive into the principles and methodologies underpinning the discovery and characterization of β-L-arabinosidase activity. We will move beyond a simple recitation of protocols to explore the scientific rationale for experimental design, emphasizing the pivotal role of chromogenic substrates as the primary tool for discovery. This document is intended for researchers and drug development professionals who require a robust understanding of how to identify, quantify, and validate this novel enzymatic activity.

The Biochemical Challenge: Why β-L-Arabinosidases Are Difficult to Find

The discovery of any new enzyme activity is predicated on having a reliable method for its detection. The challenge with β-L-arabinosidases lies in the subtlety of their natural substrates. These enzymes act on terminal, non-reducing β-L-arabinofuranosyl residues within complex polysaccharides.[2] Detecting the release of a single L-arabinose monosaccharide from a large polymer is technically demanding, often requiring laborious chromatographic techniques (e.g., HPAEC-PAD) that are unsuitable for high-throughput screening of microbial libraries or protein fractions.

This is where the elegance of synthetic chemistry provides a solution. By replacing the natural aglycone (the part of the glycoside that is not the sugar) with a chromophore, we can design a substrate that releases a colored compound upon enzymatic cleavage. This provides a simple, continuous, and highly sensitive spectrophotometric assay, forming the bedrock of our discovery workflow.

The Tool of Discovery: Principles of Chromogenic Substrates

A synthetic chromogenic substrate is an engineered molecule that links an enzyme's target moiety (in this case, β-L-arabinofuranose) to a signal-generating group (a chromophore).[3] The most widely used and effective chromophores for glycosidase assays are nitrophenols.

-

Mechanism of Action: The substrate, para-nitrophenyl-β-L-arabinofuranoside (pNP-Araf), is colorless in solution at a neutral or acidic pH. When a β-L-arabinosidase cleaves the glycosidic bond, it releases L-arabinose and para-nitrophenol (pNP). Under alkaline conditions (pH > 8), pNP is deprotonated to form the para-nitrophenolate ion, which exhibits a strong absorbance at 405-420 nm due to its vibrant yellow color.[4] The rate of color formation is directly proportional to the rate of enzymatic hydrolysis.

The workflow for using a chromogenic substrate is a self-validating system built on sound biochemical principles.

Caption: Chromogenic assay workflow for β-L-arabinosidase.

A Validated Protocol for Screening and Quantification

This protocol provides a robust framework for the discovery and kinetic characterization of β-L-arabinosidase activity from crude lysates, purified proteins, or environmental samples.

Materials and Reagents

-

Substrate: p-nitrophenyl-β-L-arabinofuranoside (pNP-Araf). Note: While less common than its α-anomer, this substrate is the correct choice for this specific activity.

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5. Rationale: This pH is based on characterization data from Bifidobacterium β-L-arabinofuranosidases and provides a good starting point for discovery.[1]

-

Enzyme Source: Purified recombinant protein, bacterial cell lysate, or culture supernatant.

-